molecular formula C11H14ClN3 B2354441 3-(Piperazin-1-YL)benzonitrile hydrochloride CAS No. 832735-99-6

3-(Piperazin-1-YL)benzonitrile hydrochloride

Cat. No.: B2354441
CAS No.: 832735-99-6
M. Wt: 223.7
InChI Key: SWHLUGJSJXSHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

Core Structural Components

3-(Piperazin-1-yl)benzonitrile hydrochloride (CAS: 832735-99-6) consists of a benzonitrile moiety linked to a piperazine ring via a carbon–nitrogen bond, with a hydrochloride counterion. The molecular formula is $$ \text{C}{11}\text{H}{14}\text{ClN}_3 $$, and its SMILES representation is $$ \text{N#CC1=CC=CC(N2CCNCC2)=C1.[H]Cl} $$ . Key features include:

  • Benzonitrile group : A benzene ring substituted with a cyano (-C≡N) group at the meta position.
  • Piperazine ring : A six-membered diamine ring with two secondary nitrogen atoms.
  • Hydrochloride salt : Protonation occurs at one piperazine nitrogen, enhancing solubility .

Conformational Analysis

The piperazine ring adopts a chair conformation to minimize steric strain, as observed in structurally analogous compounds . Substituents (benzonitrile and hydrogen) occupy equatorial positions to reduce 1,3-diaxial interactions. X-ray crystallography of related piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazin-1-ium picrate) confirms this preference for chair conformations in protonated piperazines .

Table 1: Key Bond Lengths and Angles (Inferred from Analogues)
Parameter Value (Å/°) Source Compound
C-N (piperazine) 1.45–1.49
C≡N (benzonitrile) 1.14–1.16
N-H$$^+$$ (protonated N) 1.02–1.04
Dihedral angle (C6H4-C≡N) 5–10°

Properties

IUPAC Name

3-piperazin-1-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHLUGJSJXSHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-99-6
Record name 832735-99-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halogen Displacement with Piperazine

The most direct route involves substituting a halogen atom (e.g., chlorine) at the meta position of benzonitrile with piperazine. In CN105622444A , analogous substitutions utilize quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate) as phase-transfer catalysts to enhance reactivity. For 3-chlorobenzonitrile, the reaction proceeds in polar aprotic solvents (e.g., acetonitrile) at 25–28°C with excess piperazine (1:2 molar ratio) and potassium carbonate as a base.

Representative Procedure :

  • Combine 3-chlorobenzonitrile (1 equiv), piperazine (2 equiv), K₂CO₃ (3 equiv), and TBuA·HSO₄ (0.1 equiv) in acetonitrile.
  • Stir at 25–28°C for 12–24 hours.
  • Filter, concentrate, and purify via silica gel chromatography.
  • Treat the free base with concentrated HCl in isopropanol to precipitate the hydrochloride salt.

Yield : 75–85% (free base), 65–70% (hydrochloride after crystallization).

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from PMC7450630 adapts this for aryl nitriles, employing DMF as a solvent and triethylamine as a base at 120°C for 15 minutes. This method achieves comparable yields (80%) but requires specialized equipment.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction couples piperazine with 3-bromobenzonitrile using palladium catalysts. PMC7450630 reports using Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene
  • Temperature: 100°C, 24 hours
  • Yield: 78% (hydrochloride after workup)

Ligand-Accelerated Catalysis

Bidentate ligands (e.g., BINAP) improve catalytic efficiency. A study analogous to WO2006109323A1 demonstrates that BINAP/Pd(dba)₂ systems reduce catalyst loading to 2 mol% while maintaining yields >75%.

Reductive Amination Pathways

Condensation Followed by Reduction

While less common, reductive amination of 3-cyanobenzaldehyde with piperazine is feasible. PMC4457358 details hydrazone formation using NaBH₃CN as a reductant. For 3-(Piperazin-1-yl)benzonitrile, this method faces challenges due to steric hindrance but achieves 60% yield after optimization.

Procedure :

  • React 3-cyanobenzaldehyde (1 equiv) with piperazine (1.2 equiv) in MeOH.
  • Add NaBH₃CN (1.5 equiv) at 0°C, stir for 6 hours.
  • Acidify with HCl, extract, and crystallize from ethanol.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Cost (Relative) Scalability
Nucleophilic Substitution 70–85 98–99.5 Low High
Buchwald-Hartwig 75–78 97–99 Moderate Moderate
Reductive Amination 55–60 95–97 High Low

Key Observations :

  • Nucleophilic substitution is preferred for industrial-scale synthesis due to low cost and high scalability.
  • Palladium-catalyzed methods offer regioselectivity but incur higher reagent costs.
  • Reductive amination is limited by moderate yields and functional group tolerance.

Crystallization and Salt Formation

Final hydrochloride salt formation is critical for stability. CN105622444A recommends dissolving the free base in hot acetonitrile, adding HCl, and cooling to 0–5°C for crystallization. This yields needle-like crystals with 99.4% purity. Alternative solvents (isopropanol, ethanol) adjust crystal morphology but marginally reduce yield (5–10%).

Industrial-Scale Considerations

Solvent Recycling

Patent CN105622444A emphasizes solvent recovery (e.g., acetonitrile via distillation) to reduce waste. This aligns with green chemistry principles, lowering production costs by 15–20%.

Byproduct Management

Quenching excess piperazine with HCl minimizes aqueous waste. Filtration of inorganic salts (KCl, Cs₂CO₃) is streamlined using centrifugal separators.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-YL)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-(Piperazin-1-YL)benzonitrile hydrochloride exhibits significant antibacterial activity. Studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus subtilis

These findings suggest potential applications in developing new antibacterial agents, particularly against resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies reveal that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell signaling pathways. For instance, its structural analogs have shown activity against human cancer cell lines, indicating that further exploration could lead to effective cancer therapies.

Psychiatric Applications

Initial research suggests that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction positions the compound as a potential candidate for treating psychiatric disorders, including depression and schizophrenia.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties.

Case Study: Anticancer Activity

A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against specific cell lines (e.g., MCF7, T47D). The structure-activity relationship (SAR) analysis indicated that substituents on the piperazine ring significantly influenced potency.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results indicated that modifications in the piperazine structure could lead to improved efficacy against resistant bacteria.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 3-(Piperazin-1-YL)benzonitrile hydrochloride with key analogs, focusing on substituents, molecular weight, and spectral

Compound Name & Evidence ID Substituents/Modifications Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR)
3-(Piperazin-1-YL)benzonitrile HCl -CN (meta), -HCl C₁₁H₁₂N₄·HCl 244.70 37 N/A δ 7.72–7.81 (m, ArH)
I-9 -CN (meta), -CH₂-C₆H₅ (benzylimino), -HCl C₁₉H₂₀N₄·HCl 356.86 60 190–192 δ 4.36 (d, J=15.6 Hz, -CH′-), δ 4.44 (d, -CH′′-)
2-Chloro-4-(piperazin-1-YL)benzonitrile HCl -Cl (para), -CN (para), -HCl C₁₁H₁₁ClN₄·HCl 275.15 N/A N/A N/A
3-Fluoro-4-(piperazin-1-YL)benzonitrile -F (meta), -CN (para) C₁₁H₁₁FN₄ 218.23 N/A N/A N/A
3-(Piperazin-1-YL)benzoic acid HCl -COOH (meta), -HCl C₁₁H₁₃N₂O₂·HCl 242.70 N/A N/A N/A
Key Observations:
  • In contrast, electron-donating groups (e.g., -CH₂-C₆H₅ in I-9 ) may improve lipophilicity and membrane permeability.
  • Synthetic Yields : The parent compound’s yield (37% ) is lower than I-9 (60% ), possibly due to steric hindrance or intermediate stability.
  • Spectral Data: I-9’s NMR shows distinct benzylimino proton signals (δ 4.36–4.44), absent in the parent compound .

Purity and Analytical Profiles

  • Purity : Compounds in (e.g., 10 : 99.04%, 15 : 98.25%) highlight the importance of high-purity intermediates in drug development .
  • Chromatographic Retention : Retention times vary with substituents; e.g., 15 (3.04 min ) elutes faster than bulkier analogs due to reduced hydrophobicity.

Biological Activity

3-(Piperazin-1-YL)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, antitumor, and anti-inflammatory effects, as well as its structure-activity relationships (SAR) based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14ClN3
  • Molecular Weight : 227.7 g/mol

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties, particularly against various strains of bacteria, including those resistant to conventional antibiotics. A study highlighted its effectiveness against Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Mycobacterium tuberculosis208

Antitumor Activity

The compound has also shown promising antitumor activity. In vitro studies have demonstrated that it inhibits the growth of several cancer cell lines, including pancreatic and breast cancer cells. The SAR studies indicate that modifications in the piperazine moiety can enhance the cytotoxic effects.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
MiaPaCa2 (Pancreatic Cancer)30
A431 (Skin Cancer)22

Anti-inflammatory Activity

In addition to its antibacterial and antitumor properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in reducing inflammation markers in cell culture models, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position of substituents on the phenyl ring significantly affects biological activity. Compounds with para-substituted piperazine groups tend to exhibit higher potency compared to meta or ortho substitutions. Furthermore, variations in the piperazine ring itself can lead to enhanced selectivity and reduced toxicity.

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Case Study on Antituberculosis Activity :
    A series of derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The study concluded that compounds with a piperazine moiety displayed superior activity compared to other structural analogs.
  • Combination Therapy Studies :
    Research has also explored the use of this compound in combination with existing chemotherapeutics. Notably, synergistic effects were observed when combined with doxorubicin in breast cancer models, suggesting potential for improved therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for preparing 3-(piperazin-1-yl)benzonitrile hydrochloride, and what are the critical reaction parameters?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-aminobenzonitrile with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at 150°C for 6 hours. The crude product is neutralized with NaOH, extracted with CHCl₃, and purified via column chromatography (3% MeOH/CHCl₃). Key parameters include temperature control (~150°C), reaction time (6 hours), and solvent selection to optimize yield and purity . Yield improvements (e.g., 37% reported in one study) may require optimization of stoichiometry or alternative catalysts.

Q. How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer: Purity is assessed using LC/MS (e.g., retention time ~5.10 minutes for related piperazine derivatives) and NMR spectroscopy. For example, ¹H NMR data for similar compounds (e.g., δ 2.5–3.5 ppm for piperazine protons and δ 7.0–8.0 ppm for aromatic protons) confirm structural integrity. Quantitative analysis via HPLC with UV detection (λ = 254 nm) ensures purity >95%. Impurity profiling may reference pharmacopeial standards (e.g., Trazodone-related impurities) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer: The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask methods. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC. Related compounds show thermal stability up to 160°C (DSC data), suggesting compatibility with lyophilization .

Q. What biological targets are associated with piperazine-containing compounds like this compound?

Methodological Answer: Piperazine derivatives often target CNS receptors (e.g., dopamine D3, serotonin 5-HT1A/2A). While direct data on this compound is limited, structurally related analogs modulate neurotransmitter release via receptor antagonism/agonism. Radioligand binding assays (e.g., using [³H]spiperone for D3R) or calcium flux assays in transfected HEK293 cells are standard for target identification .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved, and what alternative methodologies exist?

Methodological Answer: Low yields (e.g., 37%) may arise from side reactions (e.g., incomplete cyclization). Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Alternative solvents (e.g., DMF or acetonitrile) with higher dielectric constants.
  • Catalytic systems (e.g., KI or phase-transfer catalysts) to enhance nucleophilic substitution kinetics.
    Advanced purification techniques (e.g., preparative HPLC or amine-phase chromatography) may resolve co-eluting impurities .

Q. How does substituent variation on the benzonitrile or piperazine ring influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies indicate:

  • Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring enhance receptor affinity (e.g., 3-chloro analogs show higher D3R selectivity).
  • N-alkylation of piperazine (e.g., methyl or butyl groups) alters pharmacokinetics (e.g., logP increases by ~0.5 with a butyl group).
    Comparative assays using analogs (e.g., 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl} derivatives) reveal substituent-dependent modulation of receptor binding and off-target effects .

Q. What analytical techniques are recommended for resolving contradictions in reported pharmacological data for piperazine derivatives?

Methodological Answer:

  • Receptor profiling: Use orthogonal assays (e.g., BRET for GPCR activation vs. radioligand binding) to confirm target engagement.
  • Metabolite identification: LC-HRMS to detect active metabolites that may contribute to observed discrepancies.
  • Crystallography or molecular docking: Resolve binding mode ambiguities (e.g., piperazine conformation in D3R vs. 5-HT2A).
    Cross-validation with knockout cell lines (e.g., D3R⁻/⁻) can isolate compound-specific effects .

Q. How can impurity profiles be controlled during large-scale synthesis of this compound?

Methodological Answer:

  • Process analytical technology (PAT): Monitor reaction intermediates in real-time via FTIR or Raman spectroscopy.
  • Genotoxic impurity control: Limit aryl chlorides (e.g., 3-chlorobenzonitrile) to <1 ppm using scavengers (e.g., polymer-bound trisamine).
  • Crystallization optimization: Use anti-solvent (e.g., ethyl acetate) to precipitate high-purity HCl salt, reducing residual bis(2-chloroethyl)amine to <0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.